

Physicochemical properties of Chlorotoluron-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorotoluron-d6

Cat. No.: B583815

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Chlorotoluron-d6

This guide provides a comprehensive overview of the core physicochemical properties of **Chlorotoluron-d6**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical analytical workflow.

Introduction

Chlorotoluron-d6 is the deuterium-labeled form of Chlorotoluron, a widely used phenylurea herbicide for controlling broadleaf and annual grass weeds in cereal crops.[1] In analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS), **Chlorotoluron-d6** serves as an invaluable internal standard.[2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. This minimizes matrix effects and improves the accuracy of quantification in complex samples.[3] The deuterium atoms are typically located on the N,N-dimethyl groups.[3]

Physicochemical Data

The quantitative physicochemical properties of **Chlorotoluron-d6** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₇ D ₆ ClN ₂ O
Molecular Weight	218.71 g/mol
CAS Number	1219803-48-1
Appearance	White to Off-white Solid
Melting Point	147-150°C, 168°C
pKa (Predicted) ¹	14.43 ± 0.70
Solubility	Soluble in Acetone, Acetonitrile, Chloroform, and Methanol.
Water Solubility ¹	70.43 mg/L (at 20 °C)
Isotopic Purity	≥99 atom % D
Chemical Purity (Assay)	≥98.0% (by HPLC)
Canonical SMILES	<chem>CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl</chem>
InChI Key	JXCGFZXSONMJFOA-XERRXZQWSA-N

¹ Data for the non-deuterated parent compound, Chlorotoluron, which is expected to be very similar.

Experimental Protocols

Chlorotoluron-d6 is primarily used as an internal standard for the quantification of Chlorotoluron and other related pesticides in environmental samples. Below is a detailed methodology for a typical analytical workflow using Stir Bar Sorptive Extraction (SBSE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Chlorotoluron in a water sample using **Chlorotoluron-d6** as an internal standard.

Materials:

- Water sample
- **Chlorotoluron-d6** internal standard solution (e.g., 100 µg/mL in acetonitrile)
- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Sodium Chloride (NaCl)
- Stir Bar for Sorptive Extraction (SBSE) coated with polydimethylsiloxane (PDMS)
- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

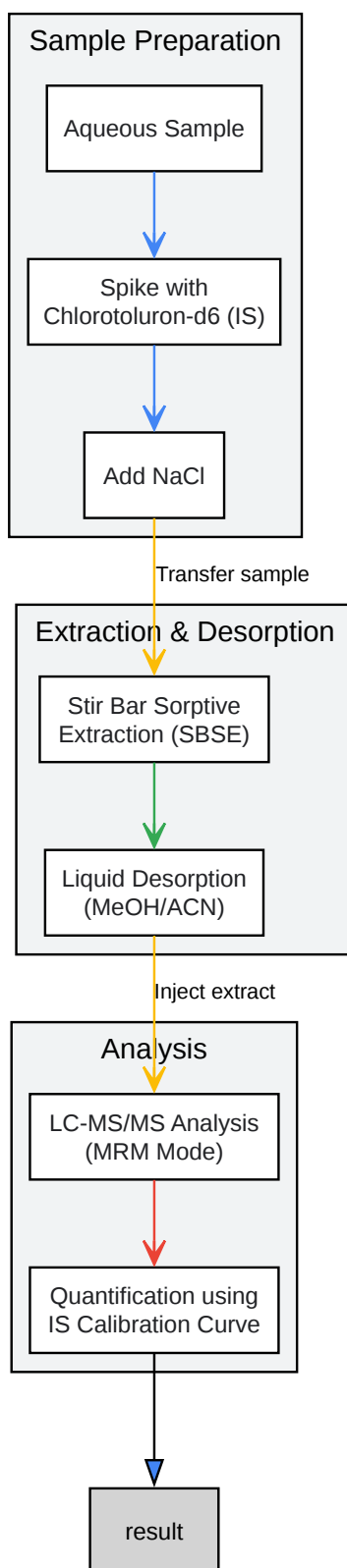
Procedure:

- Sample Preparation:
 - Collect a defined volume of the aqueous sample (e.g., 10 mL).
 - Spike the sample with a known concentration of the **Chlorotoluron-d6** internal standard. The amount should be comparable to the expected concentration of the analyte.
 - Add sodium chloride to the sample to increase the ionic strength, which can enhance the extraction efficiency of the analytes onto the PDMS coating of the stir bar.
- Stir Bar Sorptive Extraction (SBSE):
 - Place the PDMS-coated stir bar into the prepared sample.
 - Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) to allow for the partitioning of the analyte (Chlorotoluron) and the internal standard (**Chlorotoluron-d6**) from the aqueous phase into the PDMS phase.
 - After extraction, remove the stir bar, gently rinse with deionized water to remove any particulates, and dry carefully with a lint-free tissue.
- Liquid Desorption:

- Place the stir bar into a small vial containing a specific volume of a suitable desorption solvent, such as a mixture of methanol and acetonitrile (e.g., 50:50, v/v).
- Agitate the vial (e.g., using a vortex mixer or sonicator) for a set time (e.g., 15-30 minutes) to back-extract the analytes from the PDMS phase into the solvent.
- Remove the stir bar, and the resulting solution is ready for analysis.
- LC-MS/MS Analysis:
 - Inject an aliquot of the final extract into the LC-MS/MS system.
 - Perform chromatographic separation on a suitable column (e.g., C18).
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific precursor-to-product ion transitions for both Chlorotoluron and **Chlorotoluron-d6**.
- Quantification:
 - A calibration curve is generated using standards containing known concentrations of Chlorotoluron and a constant concentration of **Chlorotoluron-d6**.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
 - The concentration of Chlorotoluron in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the MS source.

Visualization

The following diagram illustrates the analytical workflow for the quantification of Chlorotoluron using **Chlorotoluron-d6** as an internal standard.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotope.bocsci.com [isotope.bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chlortoluron-(N,N-dimethyl-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of Chlorotoluron-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583815#physicochemical-properties-of-chlorotoluron-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com